molecular formula C20H23N3O3S B2622793 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide CAS No. 1323629-51-1

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide

Katalognummer: B2622793
CAS-Nummer: 1323629-51-1
Molekulargewicht: 385.48
InChI-Schlüssel: CAFARNVZPKLLEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a synthetic organic compound featuring a tetrahydroquinoline core—a privileged scaffold in medicinal chemistry known for its prevalence in bioactive molecules . The structure integrates a 1-isobutyryl-substituted tetrahydroquinoline system linked via an oxalamide bridge to a thiophen-3-ylmethyl group. This molecular architecture is designed for research purposes, particularly in the exploration of structure-activity relationships. The tetrahydroquinoline scaffold is a common feature in compounds with documented pharmacological activities, and derivatives incorporating sulfonamide groups have shown significant antimicrobial properties in recent studies . The oxalamide functional group is a versatile linker often used in medicinal chemistry to connect aromatic systems and modulate the compound's physicochemical properties and binding affinity. Researchers may find this compound valuable for investigating new therapeutic agents, given the potential of its constituent parts. It is supplied as a high-purity material for laboratory research use only. This product is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-13(2)20(26)23-8-3-4-15-5-6-16(10-17(15)23)22-19(25)18(24)21-11-14-7-9-27-12-14/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFARNVZPKLLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a complex organic compound recognized for its potential biological activities. This article provides an in-depth exploration of its biological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a tetrahydroquinoline moiety with an oxalamide linkage and a thiophene ring. Its molecular formula is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, with a molecular weight of approximately 380.4 g/mol . The presence of these functional groups suggests diverse pharmacological properties.

Antitumor Properties

Preliminary studies indicate that compounds containing tetrahydroquinoline structures often exhibit significant antitumor activity. For instance, research has shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation and migration . The incorporation of the thiophene ring may enhance these effects by providing additional interaction sites with biological targets.

Antimicrobial Effects

The compound's structural components suggest potential antimicrobial properties. Tetrahydroquinoline derivatives are frequently associated with antibacterial and antifungal activities. The sulfamoyl group present in similar compounds has been linked to enhanced antibacterial efficacy, indicating that the thiophene component could similarly bolster antimicrobial effects .

The mechanism by which N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to therapeutic outcomes .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of Tetrahydroquinoline Derivative : Starting from isobutyryl derivatives.
  • Formation of Oxalamide Linkage : Using oxalyl chloride to create the oxalamide functional group.
  • Incorporation of Thiophene : Reacting with thiophenes under controlled conditions to ensure high yield and purity .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(phenethyl)oxalamideContains phenethyl groupPotentially different biological activity due to phenethyl presence
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(morpholinoethyl)oxalamideContains morpholine ringMay exhibit distinct pharmacological properties

This table illustrates how variations in structure can influence biological activity and therapeutic applications.

Case Studies

Recent studies have focused on the biological activity of similar compounds:

  • Study on Anticancer Activity : Research demonstrated that tetrahydroquinoline derivatives significantly inhibited the growth of various cancer cell lines through apoptosis induction .
  • Antimicrobial Efficacy Trials : Compounds similar to N1-(1-isobutyryl...) showed promising results against both Gram-positive and Gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Oxalamide Derivatives

The compound’s structural uniqueness lies in its tetrahydroquinoline and thiophene substituents. Below is a comparative analysis with key oxalamide analogs from the evidence:

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Reference
Target Compound Oxalamide 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl; Thiophen-3-ylmethyl Inferred: Potential antiviral or flavor
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Oxalamide 2,4-Dimethoxybenzyl; Pyridin-2-ylethyl Umami agonist (Savorymyx® UM33)
N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide (13, 14, 15) Oxalamide 4-Chlorophenyl; Thiazole-pyrrolidine hybrids HIV entry inhibition (IC50: <1 μM)
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(fluoro-phenyl)oxalamide (1c) Oxalamide 4-Chloro-3-(trifluoromethyl)phenyl; Fluoro-pyridinyl Kinase inhibition (Regorafenib analog)
N1-((R)-1-chloro-3,3-dimethylbutan-2-yl)-N2-((S)-1-chloro-3,3-dimethylbutan-2-yl)oxalamide Oxalamide Chiral chloro-dimethylbutan-2-yl groups Ligand for Pd0-catalyzed C–H activation

Key Observations:

Structural Diversity: The tetrahydroquinoline group in the target compound distinguishes it from analogs like S336 (aromatic dimethoxybenzyl) and antiviral derivatives (thiazole-pyrrolidine hybrids) .

Biological Activity :

  • Antiviral oxalamides (e.g., compounds 13–15) achieve sub-micromolar IC50 values against HIV by targeting the CD4-binding site, suggesting the target compound may share mechanistic pathways if optimized for similar targets .
  • Umami agonists like S336 rely on aromatic and heterocyclic substituents for TAS1R1/TAS1R3 receptor binding, a feature less prominent in the target compound’s structure .

Thiophene-containing analogs often exhibit improved metabolic resistance compared to furan or pyridine derivatives due to sulfur’s electron-withdrawing effects .

Q & A

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

  • Formulation :
  • Use co-solvents (e.g., 10% DMSO/PEG-400) or cyclodextrin-based encapsulation .
  • Assess bioavailability via pharmacokinetic profiling in rodent models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.